6-Chloro-2-methylquinoline-4-carbonitrile 6-Chloro-2-methylquinoline-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977552
InChI: InChI=1S/C11H7ClN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3
SMILES:
Molecular Formula: C11H7ClN2
Molecular Weight: 202.64 g/mol

6-Chloro-2-methylquinoline-4-carbonitrile

CAS No.:

Cat. No.: VC15977552

Molecular Formula: C11H7ClN2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-methylquinoline-4-carbonitrile -

Specification

Molecular Formula C11H7ClN2
Molecular Weight 202.64 g/mol
IUPAC Name 6-chloro-2-methylquinoline-4-carbonitrile
Standard InChI InChI=1S/C11H7ClN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3
Standard InChI Key WKKHTFQWBLECCD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=C(C=CC2=N1)Cl)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s quinoline backbone consists of a bicyclic system fused from a benzene ring and a pyridine ring. Key substituents include:

  • Chlorine atom at position 6: Introduces electronegativity and steric effects, influencing reactivity in nucleophilic substitutions .

  • Methyl group at position 2: Enhances lipophilicity and modulates electronic effects through inductive donation .

  • Nitrile group at position 4: A strong electron-withdrawing group that directs electrophilic attacks to the 3-position and participates in cycloaddition reactions .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H7ClN2\text{C}_{11}\text{H}_7\text{ClN}_2
Molecular Weight202.64 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

The absence of melting/boiling point data underscores the need for experimental characterization. Comparatively, 6-chloro-2-methylquinoline (CAS 92-46-6), a structural analog without the nitrile group, melts at 94–98°C , suggesting that the nitrile moiety may elevate the melting point due to increased dipole interactions.

Synthesis Methodologies

Gould-Jacobs Cyclization

A robust route to quinoline-4-carbonitriles involves Gould-Jacobs cyclization, where aniline derivatives react with β-ketonitriles. For 6-chloro-2-methylquinoline-4-carbonitrile:

  • Substrate Preparation: 4-Chloro-2-methylaniline reacts with ethyl cyanoacetate in acetic acid under reflux .

  • Cyclization: Intramolecular condensation forms the quinoline core, with the nitrile group retained at the 4-position.

  • Chlorination: Electrophilic chlorination using N\text{N}-chlorosuccinimide (NCS) in CCl4\text{CCl}_4 selectively targets the 6-position .

Table 2: Optimized Synthesis Conditions

ParameterConditionYield
SolventAcetic acid60–70%
Temperature120°C
CatalystNone

Friedländer Condensation

An alternative approach employs Friedländer condensation between 2-aminobenzonitrile and methyl ketones:

  • Ketone Selection: 2-Methylcyclohexanone provides the methyl substituent.

  • Acid Catalysis: H2SO4\text{H}_2\text{SO}_4 facilitates imine formation and cyclodehydration .

  • Post-functionalization: Late-stage chlorination ensures regioselectivity.

Challenges include controlling competing side reactions, such as over-chlorination or nitrile hydrolysis.

Reactivity and Functionalization

Nitrile Group Transformations

The 4-cyano group serves as a versatile handle for further derivatization:

  • Hydrolysis: Treatment with H2SO4\text{H}_2\text{SO}_4 (conc.) yields 4-carboxylic acid derivatives, though this risks decarboxylation .

  • Reduction: Catalytic hydrogenation (Pd/C,H2\text{Pd/C}, \text{H}_2) produces 4-aminomethylquinolines, potential pharmacophores .

Electrophilic Aromatic Substitution

The chloro and methyl groups direct electrophiles to specific positions:

  • Nitration: Occurs at the 3-position due to deactivation of the 4-position by the nitrile .

  • Sulfonation: Requires fuming H2SO4\text{H}_2\text{SO}_4 at elevated temperatures, yielding water-soluble derivatives.

Research Gaps and Future Directions

  • Thermodynamic Data: Experimental determination of melting/boiling points and solubility profiles.

  • Biological Screening: Evaluation against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.

  • Process Optimization: Development of catalytic, asymmetric syntheses for enantiopure derivatives.

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